molecular formula C8H10BrN B1582180 2-Bromo-N-methylbenzylamine CAS No. 698-19-1

2-Bromo-N-methylbenzylamine

Cat. No. B1582180
Key on ui cas rn: 698-19-1
M. Wt: 200.08 g/mol
InChI Key: TUADRPBKJHMHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232468B1

Procedure details

29.4 g of o-Bromobenzaldehyde and 81 ml of aqueous, 40% methylamine solution are combined with 238 ml of THF and at RT 19 g of NaBH4 are added in batches within 25 minutes. The mixture is left to stand overnight at RT, concentrated using a rotary evaporator, and the residue is stirred into ice water. The aqueous phase is extracted twice with ether and the combined ether phases are evaporated down under reduced pressure. After chromatography on silica gel with ethyl acetate or ethyl acetate/methanol (4:1) as eluant, 18.5 g of N-methyl-2-bromobenzylamine (a) are obtained in the form of a yellowish liquid. Yield: 58%.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
238 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:10][NH2:11].[BH4-].[Na+]>C1COCC1>[CH3:10][NH:11][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[Br:1] |f:2.3|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
238 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred into ice water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in batches within 25 minutes
Duration
25 min
WAIT
Type
WAIT
Details
The mixture is left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with ether
CUSTOM
Type
CUSTOM
Details
the combined ether phases are evaporated down under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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